molecular formula C24H20N2O3S B3259236 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 315232-43-0

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B3259236
CAS No.: 315232-43-0
M. Wt: 416.5 g/mol
InChI Key: PBNYSYJKIPBZDR-UHFFFAOYSA-N
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Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups at the 4- and 5-positions. The thiazole moiety is further functionalized with a 3,4-dimethoxybenzamide group at the 2-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs and related heterocycles (e.g., triazoles, benzothiazoles) highlight its relevance in drug discovery and crystallographic studies .

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-19-14-13-18(15-20(19)29-2)23(27)26-24-25-21(16-9-5-3-6-10-16)22(30-24)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYSYJKIPBZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of Benzamide Moiety: The benzamide moiety is formed by reacting the thiazole derivative with 3,4-dimethoxybenzoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially yielding the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Electronic Effects

Key Compound for Comparison :

  • N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (): Structural Differences: The benzothiazole core replaces the thiazole ring, with 4,5-dichloro substituents instead of diphenyl groups. This may alter reactivity or intermolecular interactions. Physicochemical Properties: Dichloro groups increase molecular weight (vs. diphenyl) and may enhance polarity, affecting solubility and logP values .

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituents (Positions 4,5) Key Functional Groups
Target Compound Thiazole Phenyl 3,4-Dimethoxybenzamide
N-(4,5-Dichloro-benzothiazol-2-yl) analog Benzothiazole Chlorine 3,4-Dimethoxybenzamide
Heterocyclic Derivatives: Triazoles and Thiadiazoles

Triazole Derivatives ():

  • Structural Features : 1,2,4-Triazole-3-thiones (e.g., compounds [7–9]) exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹).
  • Comparison : Unlike the target compound’s rigid thiazole core, triazoles display dynamic tautomerism, which could influence stability and biological activity. The target compound’s dimethoxybenzamide group may enhance π-π stacking compared to the sulfonylphenyl groups in triazoles .

Thiadiazole-Fused Derivatives ():

  • Structural Features : Benzodioxine-fused thiadiazoles (e.g., compound II) incorporate fused ring systems, increasing planarity and conjugation.
Functional Group Analogues: Pesticide Benzamides

Pesticide Derivatives ():

  • Examples: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares a benzamide backbone but incorporates fluorinated aryl groups and pyridine rings.
  • Comparison : The target compound’s dimethoxy groups are electron-donating, contrasting with the electron-withdrawing trifluoromethyl groups in pesticides. This difference may influence bioactivity, as electron-rich aromatics often enhance binding to hydrophobic pockets .

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O3SC_{23}H_{22}N_{2}O_{3}S with a molecular weight of approximately 370.47 g/mol. The compound features a thiazole ring and methoxy groups that are believed to contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The compound has been observed to inhibit cell proliferation in several cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membrane integrity.

Case Studies and Research Findings

  • Antitumor Activity in Breast Cancer Models :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests potential as a lead compound for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsStudy on breast cancer
AntimicrobialEffective against S. aureus and E. coliIn vitro antimicrobial study
PropertyValue
Molecular FormulaC23H22N2O3S
Molecular Weight370.47 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide?

  • Methodology : The synthesis involves two key steps:

  • Thiazole ring formation : Cyclization of a thioamide precursor (e.g., 4,5-diphenylthiazole-2-amine) with a carbonyl compound under controlled temperatures (60–80°C) in inert atmospheres (e.g., nitrogen) to minimize oxidation .
  • Coupling with benzamide : Reacting the thiazole intermediate with 3,4-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in dichloromethane or acetonitrile. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Critical parameters : Reaction yield depends on solvent choice, temperature control, and moisture exclusion.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and methoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 456.2) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) to resolve stereochemistry and validate bond lengths/angles. Structure validation tools like PLATON ensure data accuracy .

Q. What are the established biological targets or mechanisms of action for this compound?

  • Primary targets : Histone deacetylases (HDACs) implicated in cancer progression, as suggested by structural analogs .
  • Assays :

  • In vitro HDAC inhibition : Fluorescence-based enzymatic assays using HeLa cell lysates and acetylated substrates.
  • Cytotoxicity : MTT assays (see Mosmann’s protocol ) against cancer cell lines (e.g., MCF-7, A549) to measure IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Continuous flow reactors : Improve mixing efficiency and heat transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used.
  • DoE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and stoichiometry to identify optimal parameters .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals .
  • Validation metrics : Monitor Rint_{\text{int}}, Rfree_{\text{free}}, and electron density maps (e.g., omit maps in COOT) to detect model bias .
  • Comparative analysis : Cross-validate with NMR-derived distance restraints (NOESY) to confirm conformational details .

Q. How can conflicting results in biological activity across cell lines be addressed?

  • Dose-response profiling : Test a wider concentration range (e.g., 0.1–100 µM) to account for variable cell permeability .
  • Orthogonal assays : Combine MTT with Annexin V/propidium iodide flow cytometry to distinguish cytostatic vs. apoptotic effects .
  • Target engagement studies : siRNA knockdown of HDAC isoforms to confirm on-mechanism activity .

Q. What computational methods predict the compound’s interaction with HDACs?

  • Molecular docking : Use AutoDock Vina with HDAC8 crystal structures (PDB: 1T69) to map binding poses. Prioritize hydrogen bonds between the thiazole nitrogen and catalytic Zn2+^{2+} .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 2
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N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

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